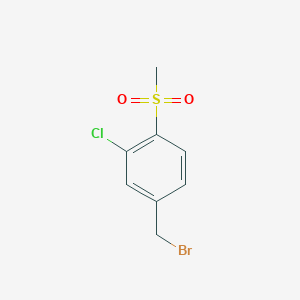
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE
Vue d'ensemble
Description
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The presence of the but-3-en-1-yl group adds a unique structural feature to this compound, making it an interesting subject for chemical and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the reaction to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidin-2-one ring and the but-3-en-1-yl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
Applications De Recherche Scientifique
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs .
Mécanisme D'action
The mechanism of action of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These steps are crucial for the compound’s biological activity and its potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE include other pyrrolidin-2-ones, such as pyrrolidine-2,5-diones and prolinol derivatives. These compounds share the pyrrolidin-2-one core structure but differ in their substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is the presence of the but-3-en-1-yl group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H13NO |
|---|---|
Poids moléculaire |
139.19 g/mol |
Nom IUPAC |
3-but-3-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-7-5-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
Clé InChI |
PVZPISASJMFNFT-UHFFFAOYSA-N |
SMILES canonique |
C=CCCC1CCNC1=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Di-tert-butyl-4-[2-(methanesulfinyl)-1,3-thiazol-4-yl]phenol](/img/structure/B8609085.png)


![N-[(Diethoxyphosphoryl)methyl]glycine](/img/structure/B8609106.png)






![2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8609152.png)
